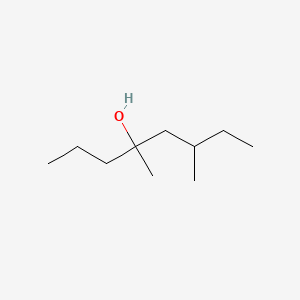![molecular formula C24H25PSi B14641950 Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- CAS No. 54541-88-7](/img/structure/B14641950.png)
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- is an organophosphorus compound with the molecular formula C22H25PSi and a molecular weight of 348.4932 . This compound is part of the broader class of phosphoranes, which are characterized by a phosphorus atom bonded to four substituents, including a ylide group. The presence of the trimethylsilyl group adds unique properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- can be synthesized through the Wittig reaction, which involves the reaction of an organophosphorus ylide with an aldehyde or ketone . The ylide is typically prepared by treating triphenylphosphine with a strong base such as butyl lithium, followed by the addition of a suitable halide . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the ylide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions . The reactions typically occur under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the compound and the desired reaction outcome.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes. These products have various applications in organic synthesis and catalysis.
Scientific Research Applications
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- has several scientific research applications, including:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through phosphine-mediated reactions.
Mechanism of Action
The mechanism of action of phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- involves the formation of a ylide intermediate, which can react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds . The phosphorus atom in the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the final product, typically an alkene.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- include:
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Trimethylphosphine: Another organophosphorus compound with similar reactivity but different steric and electronic properties.
Phosphorane, triphenyl[(trimethylsilyl)methylene]-: A closely related compound with a different substituent on the ylide group.
Uniqueness
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective reactivity and stability under specific conditions. The compound’s ability to form stable ylides and participate in the Wittig reaction distinguishes it from other phosphoranes and organophosphorus compounds.
Properties
CAS No. |
54541-88-7 |
|---|---|
Molecular Formula |
C24H25PSi |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
triphenyl(3-trimethylsilylprop-2-ynylidene)-λ5-phosphane |
InChI |
InChI=1S/C24H25PSi/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,1-3H3 |
InChI Key |
YGNYTPVGULYQGO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


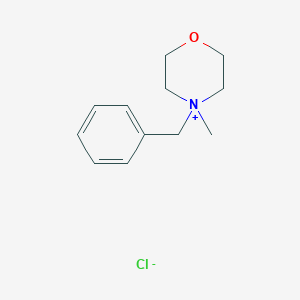
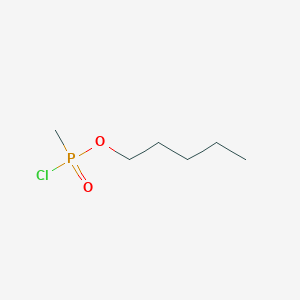
![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
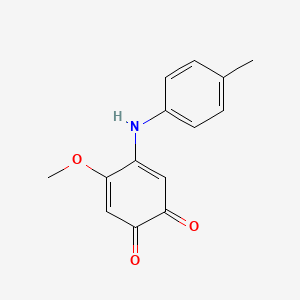
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
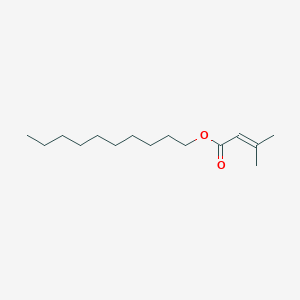
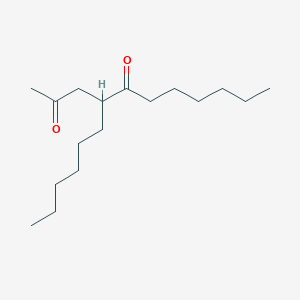
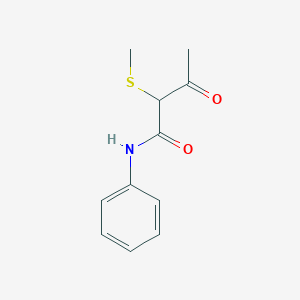
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
